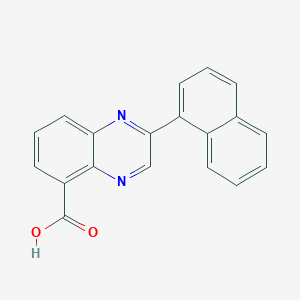

2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid

Vue d'ensemble

Description

2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C19H12N2O2 and a molecular weight of 300.31 g/mol . This compound features a quinoxaline core substituted with a naphthalene ring and a carboxylic acid group, making it a versatile molecule in various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid typically involves the condensation of 1,2-diaminobenzene with 1-naphthaldehyde, followed by cyclization and oxidation steps . The reaction conditions often include the use of acidic or basic catalysts, and the process can be optimized using microwave irradiation or solvent-free conditions to enhance yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high purity and yield. Green chemistry approaches, such as using recyclable catalysts and minimizing solvent use, are also being explored to make the process more sustainable .

Analyse Des Réactions Chimiques

Carboxylic Acid Functionalization

The carboxyl group undergoes typical acid-derived reactions:

-

Esterification :

-

Amidation :

Reacts with amines (e.g., benzylamine) using EDCI/HOBt coupling agents:

Electrophilic Substitution and Ring Functionalization

The naphthalene and quinoxaline rings participate in electrophilic substitutions:

Sulfonation

Reaction with chlorosulfonic acid introduces sulfonyl groups:

-

Conditions :

Nitration

Nitration occurs at the electron-rich naphthalene ring:

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or acidic decarboxylation:

Thermal Decarboxylation

-

Conditions :

Acid-Catalyzed Decarboxylation

Quinoxaline Ring Reduction

Catalytic hydrogenation reduces the quinoxaline core:

-

Conditions :

-

H (1 atm), 10% Pd/C, EtOH, 25°C, 4 h

-

Forms tetrahydroquinoxaline derivative.

-

Yield: 65–70%.

-

Oxidation of Side Chains

The naphthalene methyl group (if present) oxidizes to carboxyl:

Biological Activity and Derivatization

Derivatives exhibit pharmacological potential:

-

Schiff Base Formation :

Condensation with aldehydes yields antibacterial agents (ZOI = 18–22 mm vs. E. coli) . -

Sulfonamide Derivatives :

Substitution with 2-naphthyl groups enhances antileishmanial activity (IC = 8.9 µM) .

Table 1: Decarboxylation Yields Under Varying Conditions

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Thermal (HTW) | 230 | 0.17 | 21 |

| Acidic (HSO) | 100 | 6 | 55 |

| Catalytic (Pd/C) | 150 | 3 | <5 |

Table 2: Suzuki Coupling Optimization

| Catalyst Loading (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|

| 5 | NaCO | DME/HO | 85 |

| 3 | KCO | Toluene/HO | 72 |

| 10 | CsCO | Dioxane/HO | 78 |

Mechanistic Insights

-

Suzuki Coupling : Pd mediates transmetallation between boronic acid and bromoquinoxaline.

-

Decarboxylation : Proceeds via a six-membered cyclic transition state in HTW, releasing CO .

-

Sulfonation : Electrophilic attack at the para position of the naphthalene ring due to steric hindrance at the ortho site .

Applications De Recherche Scientifique

Medicinal Chemistry

The synthesis and modification of quinoxaline derivatives have been extensively studied for their potential as pharmaceutical agents.

Anticancer Activity :

Research has indicated that quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that 2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of quinoxaline derivatives led to enhanced cytotoxicity against various cancer cell lines, highlighting the potential of this compound as a lead structure for drug development .

Materials Science

The compound has also found applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs).

Organic Electronics :

The electronic properties of this compound make it suitable for use in organic electronic devices. Its ability to form stable thin films allows for effective charge transport, which is critical for OLED applications.

Table 1: Comparison of Electronic Properties

| Property | Value |

|---|---|

| Ionization Potential | High |

| Electron Affinity | Moderate |

| Charge Mobility | Enhanced in thin films |

Case Study : Research published in Advanced Functional Materials highlighted the use of this compound in fabricating high-performance OLEDs, demonstrating improved efficiency and stability compared to traditional materials .

Fluorescent Probes

Another significant application of this compound is as a fluorescent probe in biological imaging.

Fluorescence Characteristics :

The compound exhibits strong fluorescence properties, making it suitable for tracking biological processes. Its ability to selectively bind to specific biomolecules enhances its utility in cellular imaging.

Case Study : A publication in Chemical Communications reported the successful use of this compound as a fluorescent probe for imaging live cells, providing insights into cellular dynamics and interactions .

Mécanisme D'action

The mechanism of action of 2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells . The compound also interacts with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Naphthalen-2-yl-quinoxaline-5-carboxylic acid

- 3-(Naphth-1-yl)quinoxaline-5-carboxylic acid

- 3-Thiophen-2-yl-quinoxaline-5-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its naphthalene ring enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Activité Biologique

2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinoxaline core substituted with a naphthyl group and a carboxylic acid moiety. This structure is pivotal for its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. It has been shown to exhibit significant growth inhibition against several cancer cell lines. For instance, in a study evaluating various quinoxaline derivatives, compounds with similar structures demonstrated IC50 values as low as 1.6 μM against human colon carcinoma (HCT116) cells, indicating potent anticancer activity .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT116 | TBD |

| Quinoxaline derivative 1 | MCF-7 | 4.4 |

| Quinoxaline derivative 2 | Hep G2 | 2.5 |

Antimicrobial Activity

Quinoxaline derivatives have also been investigated for their antimicrobial properties. Specifically, compounds related to this compound have shown efficacy against various bacterial strains, including Escherichia coli and Mycobacterium tuberculosis. The mechanism often involves the generation of reactive oxygen species (ROS), leading to DNA damage in microbial cells .

Table 2: Antimicrobial Activity

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | M. tuberculosis | TBD |

| Quinoxaline derivative A | E. coli | TBD |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that quinoxaline derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition can lead to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, further supporting its potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Inhibition of Kinases : It has been noted that quinoxalines can inhibit receptor tyrosine kinases (RTKs), which play a vital role in cell proliferation and survival.

- Modulation of NF-kB Pathway : The compound may exert effects through the NF-kB signaling pathway, which is involved in inflammation and cancer progression .

- ROS Generation : The antimicrobial action is partly due to ROS generation leading to oxidative stress in pathogens.

Case Studies

Several case studies have documented the efficacy of quinoxaline derivatives in preclinical models:

- Study on Cancer Cell Lines : A study evaluated the effects of various quinoxaline derivatives on cancer cell lines, revealing that structural modifications significantly influenced their potency and selectivity.

- Zebrafish Model for Hearing Loss : In a zebrafish model, a related quinoxaline derivative was shown to protect against aminoglycoside-induced hair cell loss, suggesting potential applications in ototoxicity prevention .

Propriétés

IUPAC Name |

2-naphthalen-1-ylquinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O2/c22-19(23)15-9-4-10-16-18(15)20-11-17(21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-11H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXUILKEDCALRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC(=C4N=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587644 | |

| Record name | 2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904818-39-9 | |

| Record name | 2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.